N-Isopropylmethacrylamide
Overview
Description
Synthesis Analysis
The synthesis of N-Isopropylmethacrylamide-based polymers often involves free radical polymerization methods. Notably, the controlled, room-temperature RAFT polymerization of NIPMAM has been demonstrated to yield polymers with characteristics of a controlled/"living" polymerization process, crucial for achieving precise molecular architectures (Convertine et al., 2004). Additionally, cross-linked NIPMAM hydrogels have been synthesized, displaying stimuli-responsive swelling properties influenced by pH and temperature changes, highlighting their "intelligent" material aspects (Ilić-Stojanović et al., 2020).
Molecular Structure Analysis
The molecular structure of NIPMAM and its polymers plays a critical role in determining their physical and responsive properties. A detailed analysis of the molecular parameters of poly(N-isopropylmethacrylamide) in water has shown that these molecules adopt more expanded structures than their acrylamide counterparts, which is attributed to the presence of a methyl group on the α-carbon (Kubota et al., 1990).
Chemical Reactions and Properties
The chemical properties of NIPMAM-based polymers are significantly influenced by their synthesis and molecular structure. For example, the introduction of cross-linking agents or copolymerization with other monomers can modify their reactivity, enabling the formation of hydrogels with tailored properties for specific applications, such as drug delivery or tissue engineering (Hacker et al., 2008).
Physical Properties Analysis
NIPMAM-based polymers exhibit unique physical properties, particularly their thermoresponsive behavior, which is critical for various applications. The lower critical solution temperature (LCST) of these polymers can be tuned by adjusting the copolymer composition, allowing for controlled phase transitions in response to temperature changes. This thermoresponsive behavior is a key aspect of their application in smart materials and biomedical devices (Fundueanu et al., 2009).
Chemical Properties Analysis
The chemical properties of NIPMAM-based polymers are defined by their reactivity and the potential for functionalization. These properties are essential for developing advanced materials capable of specific interactions with biological systems or environmental stimuli. The ability to undergo controlled degradation, respond to pH changes, or exhibit selective binding capabilities are examples of the versatile chemical properties that can be achieved through careful design and synthesis of NIPMAM-based polymers (Mondal et al., 2022).
Scientific Research Applications
Biological Cell Detachment : Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been widely used for the nondestructive release of biological cells and proteins, aiding in studies of the extracellular matrix, cell sheet engineering and tissue transplantation, the formation of tumor-like spheroids, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
Drug Delivery : The controlled, room-temperature RAFT polymerization of N-Isopropylacrylamide has been explored for drug delivery applications, emphasizing the controlled synthesis of the polymer (Convertine et al., 2004).
Cancer Hyperthermia Therapy and Drug Delivery Systems : Poly(N-isopropylacrylamide-co-acrylamide) copolymer-coated nanoparticles have potential applications in magnetic hyperthermia therapy, demonstrating the versatility of N-Isopropylmethacrylamide-based materials in biomedical applications (Soleymani et al., 2015).
Cytotoxicity Assessment in Bioengineering : The biocompatibility of N-Isopropyl acrylamide and its polymers, which are of interest in tissue engineering, has been evaluated through cytotoxicity tests on various mammalian cell types (Cooperstein & Canavan, 2013).
Creation of Hollow Thermoresponsive Microgels : These microgels synthesized from core-shell nanoparticles upon oxidation and removal of particle cores, have applications in drug delivery and other bioengineering fields (Nayak et al., 2005).
Thermoresponsive Block Copolymers : The synthesis of thermoresponsive poly(N-isopropylmethacrylamide) and poly(acrylic acid) block copolymers via post-functionalization offers potential in drug delivery, bioengineering, and nanotechnology (Rathfon & Tew, 2008).
Controlled Drug Delivery Systems : The impact of hydrophilic co-monomer on the drug release rate from hydrogels with thermosensitive N-(isopropyl)acrylamide derivatives has been studied, emphasizing its role in drug delivery applications (Gasztych et al., 2019).
Extraction Solvents : Crosslinked poly(N-isopropylacrylamide) gels have been used for extracting water and low molecular weight solutes from macromolecular solutions, showcasing an innovative application in chemical engineering (Freitas & Cussler, 1987).
Bioengineering Applications : N-Isopropylacrylamide copolymers are important in cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).
Safety And Hazards
Future Directions
NIPMAm has significant potential for designing new “intelligent” materials . The nanostructure and thermoresponsiveness of NIPMAm-based microgels were evaluated, revealing that they have a peculiar heterogeneous structure . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
properties
IUPAC Name |
2-methyl-N-propan-2-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGLEFUZMIVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66004-95-3 | |
Record name | N-Isopropylmethacrylamide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66004-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50160204 | |
Record name | N-Isopropylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylmethacrylamide | |
CAS RN |
13749-61-6 | |
Record name | N-Isopropylmethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13749-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylmethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ISOPROPYLMETHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32216XNO4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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